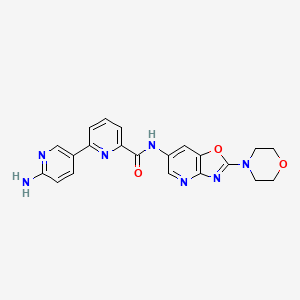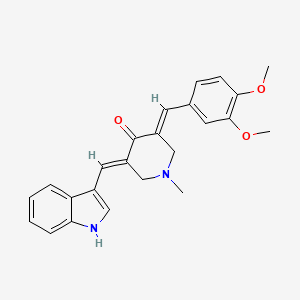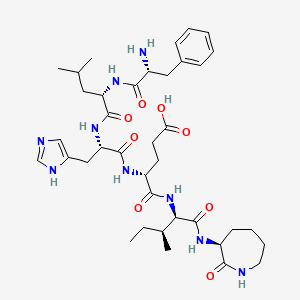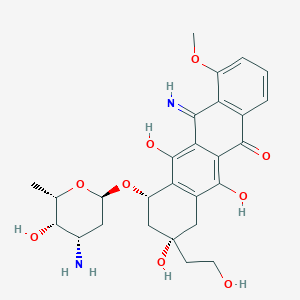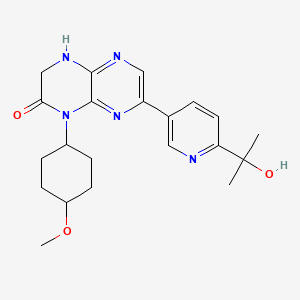
CC-223
概要
説明
CC-223は、ラパマイシン標的タンパク質(mTOR)キナーゼの強力で選択的な阻害剤です。mTORキナーゼは、セリン/スレオニンキナーゼであり、細胞の成長、代謝、増殖、および生存の調節において重要な役割を果たします。2つの異なる多タンパク質複合体、mTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)に存在し、これらはホスホイノシチド3-キナーゼ(PI3K)–AKT経路の重要な仲介者です .
科学的研究の応用
CC-223 has significant applications in scientific research, particularly in the fields of oncology and cancer therapeutics. It has demonstrated growth inhibitory activity in various hematologic and solid tumor cell lines. The compound has shown improved antiproliferative activity compared to rapamycin, a well-known mTOR inhibitor. This compound is currently in phase I clinical trials and has shown promising results in preclinical studies, including dose-dependent tumor growth inhibition in multiple solid tumor xenografts .
作用機序
CC-223は、PI3K–AKT経路の重要な調節因子であるmTORキナーゼを阻害することで、その効果を発揮します。mTORC1とmTORC2の両方を阻害することにより、this compoundは、細胞の成長、代謝、増殖、および生存を促進する下流のシグナル伝達経路を効果的にブロックします。この二重の阻害により、mTOR経路バイオマーカーのより完全な阻害と、抗増殖活性の向上がもたらされます .
類似の化合物との比較
This compoundは、ラパマイシンとその類似体などの他のmTOR阻害剤と比較されます。ラパマイシンはmTORC1複合体のみを標的とするのに対し、this compoundはmTORC1とmTORC2の両方を阻害し、mTOR経路のより包括的な阻害を提供します。この二重の阻害は、治療の可能性を広げ、臨床的有効性を向上させる可能性があると推測されています . 類似の化合物には、エベロリムス、テモシロリムス、および他の第2世代mTOR阻害剤が含まれます .
Safety and Hazards
将来の方向性
CC-223 has shown promising results in preclinical and clinical trials . It has demonstrated antitumor activity and has been effective in controlling carcinoid symptoms . The manageable safety profile, high disease control rate, and durable response make this compound a promising agent for further development .
生化学分析
Biochemical Properties
Cc-223 plays a significant role in biochemical reactions by inhibiting the activity of mTOR kinase. It interacts with the mTOR kinase enzyme, which is a serine/threonine kinase that regulates cell growth, metabolism, proliferation, and survival. By inhibiting mTOR kinase, this compound effectively blocks the downstream signaling pathways mediated by mTORC1 and mTORC2. This inhibition leads to a reduction in the phosphorylation of key proteins such as ribosomal protein S6 kinase (pS6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (p4EBP1), which are involved in protein synthesis and cell growth .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking mTOR signaling. This inhibition affects cell signaling pathways, including the PI3K–AKT pathway, leading to decreased cell survival and increased cell death. Additionally, this compound influences gene expression by reducing the transcription of genes involved in cell growth and metabolism. It also impacts cellular metabolism by decreasing the uptake of glucose and amino acids, thereby reducing the availability of nutrients required for cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream targets such as pS6RP and p4EBP1, leading to the inhibition of protein synthesis and cell growth. This compound also inhibits the phosphorylation of AKT at serine 473, a key event in the activation of the PI3K–AKT pathway. By blocking both mTORC1 and mTORC2, this compound achieves a more complete inhibition of mTOR signaling compared to rapamycin analogues, which target only mTORC1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods. Long-term treatment with this compound has been associated with sustained inhibition of mTOR signaling and continued suppression of tumor growth in in vitro and in vivo models. Prolonged exposure to this compound may also lead to the development of resistance mechanisms in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mTOR signaling and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce toxic effects such as diarrhea, fatigue, and stomatitis. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have been observed, where a minimum effective dose is required to achieve significant tumor inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell growth and survival. By inhibiting mTOR kinase, this compound affects the metabolic flux of key metabolites such as glucose and amino acids. This inhibition leads to a decrease in the levels of these metabolites, thereby reducing the availability of nutrients required for cell growth. This compound also interacts with enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism. The reduction in nutrient availability and metabolic flux contributes to the antiproliferative effects of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on mTOR signaling. The localization and accumulation of this compound are critical factors that determine its efficacy and potency in inhibiting mTOR kinase .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with mTOR kinase and inhibits its activity. The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective inhibition of mTOR signaling. The subcellular localization of this compound also influences its stability and degradation, affecting its long-term efficacy in inhibiting tumor growth .
準備方法
CC-223の合成には、重要な中間体の調製と、その後の特定の反応条件下でのカップリングを含む、いくつかのステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 this compoundは経口バイオアベイラビリティの高い化合物であることが知られており、その合成には、安定性とバイオアベイラビリティを確保するためのステップが含まれていることが示されています .
化学反応解析
This compoundは、主にmTORキナーゼとの相互作用に焦点を当てた、さまざまな化学反応を起こします。mTORC1とmTORC2の両方を阻害し、下流のシグナル伝達経路の阻害につながります。この化合物は、細胞系でmTORC1(リン酸化S6リボソームタンパク質とリン酸化4E結合タンパク質1)とmTORC2(セリン473でリン酸化されたAKT)の阻害を示します . これらの反応から形成される主な生成物は、mTOR経路バイオマーカーの阻害型です。
科学研究への応用
This compoundは、特に腫瘍学と癌治療の分野で、科学研究に重要な応用範囲を持っています。さまざまな血液系および固形腫瘍細胞株で成長阻害活性を示しています。この化合物は、よく知られているmTOR阻害剤であるラパマイシンと比較して、抗増殖活性が向上していることが示されています。This compoundは現在、第I相臨床試験中で、複数の固形腫瘍異種移植片における用量依存的な腫瘍増殖阻害を含む、前臨床試験で有望な結果を示しています .
化学反応の分析
CC-223 undergoes various chemical reactions, primarily focusing on its interaction with the mTOR kinase. It inhibits both mTORC1 and mTORC2, leading to the inhibition of downstream signaling pathways. The compound demonstrates inhibition of mTORC1 (phosphorylated S6 ribosomal protein and phosphorylated 4E-binding protein 1) and mTORC2 (phosphorylated AKT at serine 473) in cellular systems . The major products formed from these reactions are the inhibited forms of the mTOR pathway biomarkers.
類似化合物との比較
CC-223 is compared with other mTOR inhibitors, such as rapamycin and its analogues. Unlike rapamycin, which targets only the mTORC1 complex, this compound inhibits both mTORC1 and mTORC2, providing a more comprehensive inhibition of the mTOR pathway. This dual inhibition is hypothesized to have expanded therapeutic potential and improved clinical efficacy . Similar compounds include everolimus, temsirolimus, and other second-generation mTOR inhibitors .
特性
IUPAC Name |
3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYTOEMRFKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228013-30-6 | |
| Record name | Onatasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ONATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of CC-223?
A1: this compound is a potent, selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, ]
Q2: How does this compound interact with mTOR?
A2: this compound binds to the ATP-binding site of the mTOR kinase, inhibiting its activity. [] This binding prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. [, ]
Q3: What are the downstream effects of this compound's inhibition of mTOR?
A3: this compound's inhibition of mTOR leads to a decrease in the phosphorylation of key downstream targets, including pS6RP, p4EBP1 (mTORC1 substrates), and pAKT (S473, an mTORC2 substrate). [, ] This ultimately leads to a decrease in tumor cell proliferation and the induction of apoptosis. [, ]
Q4: How does this compound differ from rapamycin analogs in its mechanism of action?
A4: While rapamycin analogs are allosteric inhibitors that primarily target mTORC1, this compound directly targets the mTOR kinase, inhibiting both mTORC1 and mTORC2. [, ] This dual inhibition results in a more complete blockade of the mTOR pathway and potentially overcomes resistance mechanisms associated with mTORC2 activation. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided abstracts do not disclose the molecular formula and weight of this compound. This information is likely available in full research articles or patents related to the compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not contain any spectroscopic data for this compound.
Q7: How does the structure of this compound contribute to its potency and selectivity for mTOR kinase?
A7: A series of 4,6- or 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones were optimized for in vivo efficacy, leading to the identification of this compound. [] The specific structural features responsible for this compound's potency and selectivity are not described in detail in the abstracts but are likely outlined in full research publications.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: this compound is orally bioavailable and is extensively metabolized. [, ] In humans, the major route of elimination is through urine (57.6%), with the primary circulating metabolite being M1. [] M1 and its metabolites account for >66% of the human dose. [] Feces represent the major excretion route in rats (67%) and dogs (70%). []
Q9: Are there any known drug-drug interactions with this compound?
A9: this compound is metabolized by CYP3A and CYP2C9. [] Co-administration with ketoconazole, a strong CYP3A4 inhibitor, increased the exposure of this compound and its primary metabolite M1 by 60-70% in healthy volunteers. [] This suggests that dosage adjustments may be necessary when this compound is used in conjunction with strong CYP3A4 inhibitors.
Q10: What is the relationship between this compound exposure and its pharmacodynamic effects?
A10: In preclinical studies, this compound showed dose-dependent inhibition of mTOR pathway biomarkers (pS6RP, pAKT) in tumor-bearing mice. [, , ] This inhibition correlated with plasma exposure of the drug. []
Q11: Have any studies investigated the impact of this compound on cardiac repolarization?
A11: Yes, a Phase 1 study incorporated electrocardiogram (ECG) analysis to assess this compound's effect on cardiac repolarization. [] The study found no clinically significant effects of this compound on QTcF interval or other ECG parameters, suggesting a favorable cardiac safety profile. []
Q12: What types of cancer cell lines have shown sensitivity to this compound in vitro?
A12: this compound has demonstrated growth inhibitory activity in a variety of hematologic and solid tumor cell lines, including prostate cancer, [, ] multiple myeloma, [, , ] non-Hodgkin lymphoma, [] hepatocellular carcinoma, [, ] breast cancer, [, ] glioblastoma, [, , ] and non-small cell lung cancer. []
Q13: Has this compound shown efficacy in in vivo models of cancer?
A13: Yes, this compound demonstrated dose-dependent tumor growth inhibition in several xenograft models, including prostate cancer, [] multiple myeloma, [] hepatocellular carcinoma, [] and glioblastoma. []
Q14: Have any clinical trials been conducted with this compound?
A14: Yes, multiple Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors and hematologic malignancies. [, , , , , , , ]
Q15: Are there known mechanisms of resistance to this compound?
A15: While specific resistance mechanisms haven't been fully elucidated, some studies suggest a potential association between IRF4 expression and resistance to this compound in hematologic cancer cell lines. [] Conversely, activation of the mTOR pathway seems to be associated with sensitivity to the drug. []
Q16: What is the safety profile of this compound based on preclinical and clinical data?
A16: Preclinical studies and Phase 1 trials have reported a manageable safety profile for this compound, with most adverse events being typical of drugs targeting the mTOR pathway. [, , , , , , , ] Commonly reported adverse events include fatigue, hyperglycemia, rash, anorexia, nausea, vomiting, and diarrhea. [, , ]
Q17: Are there any potential long-term effects of this compound that are currently unknown?
A17: The long-term effects of this compound are still under investigation in ongoing clinical trials.
Q18: Have there been any studies investigating the use of biomarkers to predict this compound efficacy or monitor treatment response?
A18: Yes, this compound's pharmacodynamic effects on mTOR pathway biomarkers (pS6RP, pAKT, p4EBP1) have been extensively studied in preclinical and clinical settings. [, , , , , , ] These biomarkers are used to assess target engagement and potentially guide dose optimization. [, ]
Q19: What are the potential future directions for this compound research and development?
A19: Future research with this compound may focus on:
- Optimizing combination therapies with other anticancer agents, such as Bruton tyrosine kinase (BTK) inhibitors, [] 5-Azacitidine, [] or Erlotinib, [, ] to enhance efficacy and overcome resistance.
- Evaluating the potential of this compound in specific patient populations, such as those with tumors harboring mutations in genes like PIK3CA, PTEN, BRAF, or CTNNB1. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

